molecular formula C7H5BrF3N B12088535 2-Bromo-4-(difluoromethyl)-6-fluoro-aniline

2-Bromo-4-(difluoromethyl)-6-fluoro-aniline

Cat. No.: B12088535
M. Wt: 240.02 g/mol
InChI Key: IBXQSTXDUJHJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(difluoromethyl)-6-fluoro-aniline is an organic compound with the molecular formula C7H5BrF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, difluoromethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)-6-fluoro-aniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the following steps:

    Bromination: Aniline is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the benzene ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced through a reaction with a difluoromethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)-6-fluoro-aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted aniline derivative, while oxidation may produce a nitro compound.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-6-fluoro-aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)-6-fluoro-aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,6-difluoroaniline: Similar structure but lacks the difluoromethyl group.

    2-Bromo-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a difluoromethyl group.

    2-Bromo-4-fluoroaniline: Lacks the difluoromethyl group.

Uniqueness

2-Bromo-4-(difluoromethyl)-6-fluoro-aniline is unique due to the presence of both difluoromethyl and fluorine groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

2-bromo-4-(difluoromethyl)-6-fluoroaniline

InChI

InChI=1S/C7H5BrF3N/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,7H,12H2

InChI Key

IBXQSTXDUJHJHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.